molecular formula C17H15NO4 B14379680 Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate CAS No. 90011-52-2

Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate

Katalognummer: B14379680
CAS-Nummer: 90011-52-2
Molekulargewicht: 297.30 g/mol
InChI-Schlüssel: SYZNDMYUWPYVBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate is an organic compound with the molecular formula C17H15NO4 It is an ester derivative, characterized by the presence of an ethyl group attached to a benzoate moiety, which is further substituted with a 2-(2-nitrophenyl)ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate typically involves the esterification of 2-[2-(2-nitrophenyl)ethenyl]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of 2-[2-(2-nitrophenyl)ethenyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate can be compared with other similar compounds such as:

    Ethyl benzoate: Lacks the nitrophenyl and ethenyl groups, making it less reactive.

    2-Nitrobenzoic acid: Contains a nitro group but lacks the ester and ethenyl functionalities.

    Ethyl 2-nitrobenzoate: Similar but lacks the ethenyl group, affecting its reactivity and applications.

The unique combination of the nitrophenyl and ethenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90011-52-2

Molekularformel

C17H15NO4

Molekulargewicht

297.30 g/mol

IUPAC-Name

ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate

InChI

InChI=1S/C17H15NO4/c1-2-22-17(19)15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18(20)21/h3-12H,2H2,1H3

InChI-Schlüssel

SYZNDMYUWPYVBV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.